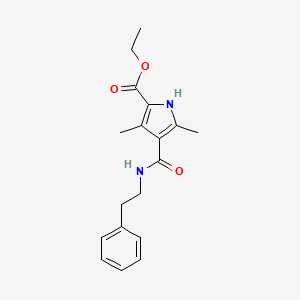

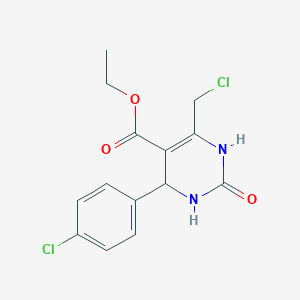

![molecular formula C22H36ClNO3 B2583660 1-(benzyl(2-hydroxyethyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217834-88-2](/img/structure/B2583660.png)

1-(benzyl(2-hydroxyethyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

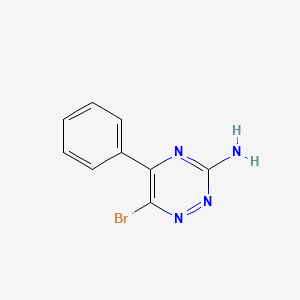

The compound has a bicyclic structure, which is a common motif in many natural products and pharmaceuticals. The stereochemistry at the 1S and 4R positions in the bicyclic ring system could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the hydroxyethylamino group could potentially participate in a variety of reactions, such as condensation reactions or redox reactions .科学的研究の応用

Orthogonal Protection Strategies

Ramesh et al. (2005) explored the use of propargyloxycarbonyl chloride for protecting the hydroxyl and amino functionalities of amino alcohols and aminophenols in one pot, developing an orthogonal protection strategy. This strategy allows for the selective deprotection of hydroxyl groups in the presence of amino protections, offering a novel approach in synthetic chemistry (Ramesh, Bhat, & Chandrasekaran, 2005).

Ligands for Catalytic Reactions

Olubanwo et al. (2018) discussed the synthesis of chiral camphor-based amino alcohols and their application as ligands in enantioselective reactions. This research underlines the potential of such compounds in asymmetric synthesis, enhancing the production of enantiomerically pure compounds (Olubanwo, Golen, Rheingold, & Nevalainen, 2018).

Pharmacologically Active Polymers

Gehrmann and Vogt (1981) demonstrated the polymerization of a bicyclo[2.2.1]heptane derivative, showcasing its application in creating pharmacologically active polymers. The resultant polymers decompose into non-toxic components, suggesting their utility in drug delivery systems (Gehrmann & Vogt, 1981).

Beta-Adrenoceptor Blocking Agents

Rzeszotarski et al. (1979) synthesized a series of beta-adrenoceptor blocking agents, highlighting their cardioselectivity. This research contributes to the development of more selective and potentially safer cardiovascular drugs (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

将来の方向性

特性

IUPAC Name |

1-[benzyl(2-hydroxyethyl)amino]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO3.ClH/c1-21(2)18-9-10-22(21,3)20(13-18)26-16-19(25)15-23(11-12-24)14-17-7-5-4-6-8-17;/h4-8,18-20,24-25H,9-16H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQORPZNVPDMLQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OCC(CN(CCO)CC3=CC=CC=C3)O)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

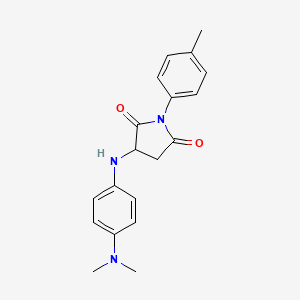

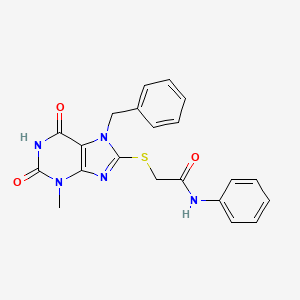

![2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine](/img/structure/B2583580.png)

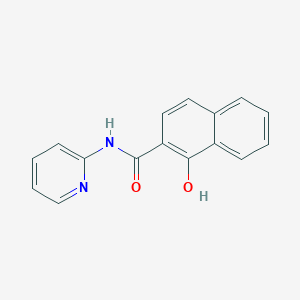

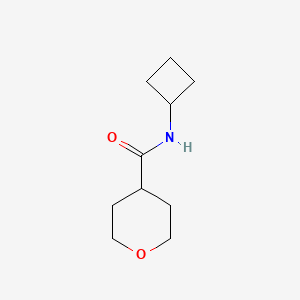

![N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2583587.png)

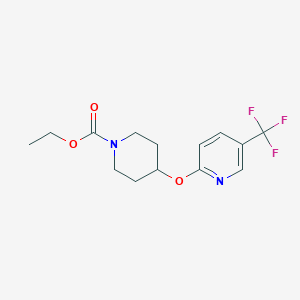

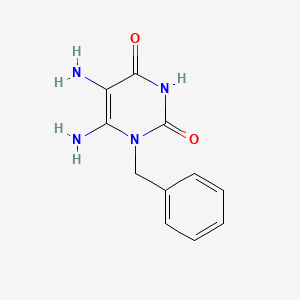

![4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2583593.png)

![2-((4-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583597.png)